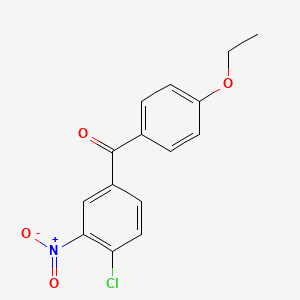![molecular formula C10H10Cl2N2OS B5749685 N-{[(2,4-dichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5749685.png)
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}propanamide, commonly known as DCPA, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of thiocarbamate herbicides and is known for its broad-spectrum weed control properties.
Wirkmechanismus
DCPA inhibits the enzyme acetyl-CoA carboxylase, which is involved in fatty acid synthesis in plants. This inhibition leads to the accumulation of malonyl-CoA, which is toxic to the plant and ultimately leads to its death.
Biochemical and Physiological Effects:
DCPA has been found to affect the growth and development of plants by inhibiting cell division and elongation. It also affects the photosynthetic process by reducing the chlorophyll content in plants. DCPA has been shown to have low toxicity to mammals and is not considered to be a carcinogen.
Vorteile Und Einschränkungen Für Laborexperimente
DCPA is a widely used herbicide that has been extensively studied for its herbicidal properties. It is relatively easy to synthesize and is readily available. However, DCPA has some limitations, such as its potential for environmental contamination and its non-selective nature, which can lead to damage to non-target plants.
Zukünftige Richtungen
There are several future directions for research on DCPA. One area of interest is the development of new formulations that are more effective and environmentally friendly. Another area of interest is the study of the effects of DCPA on soil microorganisms and the potential for soil contamination. Additionally, research could be conducted on the potential use of DCPA in combination with other herbicides to improve weed control. Finally, studies could be conducted to investigate the potential for DCPA to be used as a tool for studying plant physiology and biochemistry.
Conclusion:
In conclusion, DCPA is a widely used herbicide that has been extensively studied for its herbicidal properties. It inhibits the enzyme acetyl-CoA carboxylase, which leads to the accumulation of malonyl-CoA and ultimately plant death. DCPA has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
DCPA can be synthesized by reacting 2,4-dichloroaniline with carbon disulfide and sodium hydroxide to form the intermediate sodium N-(2,4-dichlorophenyl) dithiocarbamate. This intermediate is then reacted with propionyl chloride to form DCPA.
Wissenschaftliche Forschungsanwendungen
DCPA has been extensively studied for its herbicidal properties. It has been used to control weeds in various crops such as corn, soybean, cotton, and wheat. DCPA has also been studied for its potential use in turfgrass management.
Eigenschaften
IUPAC Name |
N-[(2,4-dichlorophenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2OS/c1-2-9(15)14-10(16)13-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXXSOVKGCNUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl {3-[(2-fluorobenzoyl)amino]phenoxy}acetate](/img/structure/B5749604.png)

![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5749616.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5749628.png)
![1-(4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5749633.png)

![N-[4-(benzyloxy)phenyl]-3-phenylpropanamide](/img/structure/B5749655.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B5749661.png)
![N-(4-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5749667.png)
![4-methyl-N-[2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5(2H)-ylidene]benzenesulfonamide](/img/structure/B5749670.png)
![methyl ({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5749679.png)
![N,N-diethyl-4-imidazo[1,2-a]pyridin-2-ylbenzenesulfonamide](/img/structure/B5749686.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5749694.png)